molecular formula C10H9N2NaO3S B1487340 2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt CAS No. 2203716-10-1

2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt

Cat. No.: B1487340
CAS No.: 2203716-10-1
M. Wt: 260.25 g/mol
InChI Key: NICMECYZMHJORX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt is a chemical compound with the molecular formula C₁₀H₉N₂NaO₃S. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyrazine ring. This compound has attracted considerable interest in scientific research due to its potential biological activities and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt typically involves the following steps:

  • Formation of Quinoxaline Derivative: The starting material, quinoxaline, is synthesized through the condensation of 1,2-diamines with 1,2-diketones or their equivalents.

  • Methylation: The quinoxaline derivative undergoes methylation at the 2 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Sulfonation: The resulting 2,3-dimethylquinoxaline is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 6 position.

  • Neutralization: The sulfonic acid group is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoxaline-6,7-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoxaline-6,7-dione derivatives.

  • Reduction: Reduced quinoxaline derivatives.

  • Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt is similar to other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-6-sulfonic acid. it is unique in its substitution pattern and the presence of the sodium salt, which affects its solubility and reactivity. These differences make it suitable for specific applications where other quinoxaline derivatives may not be as effective.

Comparison with Similar Compounds

  • Quinoxaline-2-carboxylic acid

  • Quinoxaline-6-sulfonic acid

  • Quinoxaline-2,3-diamine

  • Quinoxaline-2,3-dione

Properties

IUPAC Name

sodium;2,3-dimethylquinoxaline-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S.Na/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICMECYZMHJORX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
Reactant of Route 4
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
Reactant of Route 5
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.